In-Depth Technical Guide to Antibacterial Agent 19: Discovery and Synthesis
In-Depth Technical Guide to Antibacterial Agent 19: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 19, also identified as compound 8, is a potent fluoroquinolone derivative with significant antibacterial activity against a range of pathogens, including resilient strains such as Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this promising antibacterial compound. Detailed experimental protocols for its synthesis and the determination of its minimum inhibitory concentration (MIC) are presented, supported by quantitative data and logical workflow diagrams to facilitate further research and development in the field of antibacterial drug discovery.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global public health. The continuous need for novel antimicrobial agents has driven extensive research into the development of new chemical entities with improved efficacy and novel mechanisms of action. Fluoroquinolones are a class of synthetic broad-spectrum antibacterial agents that have been a cornerstone of antibacterial therapy for decades. Antibacterial agent 19 emerges from this class as a promising candidate, demonstrating potent activity against both Gram-positive and Gram-negative bacteria. This document serves as a technical resource for researchers engaged in the discovery and development of new antibacterial therapies.
Discovery and Identification
Antibacterial agent 19, identified by the Chemical Abstracts Service (CAS) number 79660-59-6 , is chemically known as 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . It is a derivative of norfloxacin, a second-generation fluoroquinolone.
It is important to distinguish Antibacterial agent 19 from another compound sometimes referred to as "Anti-MRSA agent 19". The latter has a different molecular formula (C15H10Cl3NO4) and is a distinct chemical entity. This guide focuses exclusively on the fluoroquinolone derivative, CAS 79660-59-6.
Quantitative Data Summary
The antibacterial efficacy of Antibacterial agent 19 has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The available data is summarized in the table below.
| Bacterial Strain | Resistance Profile | MIC (mg/mL) |
| Klebsiella pneumoniae | - | 0.022 |
| Staphylococcus aureus | Methicillin-Resistant (MR) | 0.022 |
| Staphylococcus aureus | Methicillin-Resistant (MR), Vancomycin-Resistant (VR) | 0.045 |
Synthesis of Antibacterial Agent 19
The synthesis of Antibacterial agent 19 follows a multi-step process common for fluoroquinolone derivatives, starting from a substituted aniline. The general synthetic pathway is outlined below.
Detailed Experimental Protocol for Synthesis
The following is a representative, detailed protocol for the synthesis of norfloxacin derivatives, adaptable for the synthesis of Antibacterial agent 19.
Step 1: Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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A mixture of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate is heated, typically without a solvent or in a high-boiling point solvent like diphenyl ether.
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The reaction mixture is heated to a high temperature (e.g., 240-260 °C) to effect cyclization.
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After cooling, the solid product is collected, washed with a suitable solvent (e.g., ethanol), and dried to yield the intermediate quinolone ester.
Step 2: N-Ethylation
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The product from Step 1 is dissolved in a suitable solvent such as dimethylformamide (DMF).
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A base, such as potassium carbonate, is added, followed by the addition of an ethylating agent (e.g., ethyl iodide).
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The reaction mixture is stirred at an elevated temperature until the reaction is complete (monitored by TLC).
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The mixture is then poured into water, and the precipitated product is filtered, washed, and dried.
Step 3: Nucleophilic Aromatic Substitution
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The N-ethylated intermediate is suspended in a solvent like pyridine or excess N-methylpiperazine.
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N-methylpiperazine is added, and the mixture is heated under reflux for several hours.
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The solvent is removed under reduced pressure.
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The residue is treated with water, and the solid product is collected by filtration.
Step 4: Hydrolysis
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The ester from the previous step is suspended in a mixture of acetic acid and aqueous hydrochloric acid.
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The mixture is heated under reflux until the hydrolysis is complete.
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The solution is cooled, and the pH is adjusted to the isoelectric point to precipitate the final product.
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The solid is filtered, washed with water and ethanol, and then dried to yield Antibacterial agent 19.
Experimental Protocol for Antibacterial Activity Testing
The antibacterial activity of Antibacterial agent 19 is determined by measuring its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
